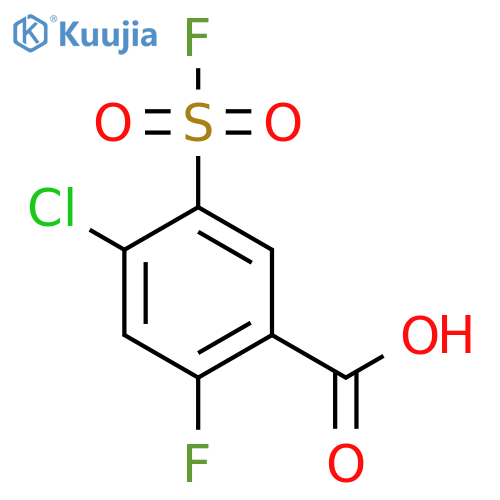Cas no 2137802-50-5 (4-Chloro-2-fluoro-5-(fluorosulfonyl)benzoic acid)

4-Chloro-2-fluoro-5-(fluorosulfonyl)benzoic acid 化学的及び物理的性質
名前と識別子
-
- 2137802-50-5
- 4-chloro-2-fluoro-5-(fluorosulfonyl)benzoic acid
- EN300-727477
- 4-Chloro-2-fluoro-5-(fluorosulfonyl)benzoic acid
-
- インチ: 1S/C7H3ClF2O4S/c8-4-2-5(9)3(7(11)12)1-6(4)15(10,13)14/h1-2H,(H,11,12)
- InChIKey: JJCSVUHYOYJKDQ-UHFFFAOYSA-N
- SMILES: ClC1=CC(=C(C(=O)O)C=C1S(=O)(=O)F)F
計算された属性
- 精确分子量: 255.9408638g/mol
- 同位素质量: 255.9408638g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 6
- 重原子数量: 15
- 回転可能化学結合数: 2
- 複雑さ: 353
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 2
- トポロジー分子極性表面積: 79.8Ų
4-Chloro-2-fluoro-5-(fluorosulfonyl)benzoic acid Pricemore >>
| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-727477-1.0g |
4-chloro-2-fluoro-5-(fluorosulfonyl)benzoic acid |
2137802-50-5 | 1g |
$0.0 | 2023-06-06 |
4-Chloro-2-fluoro-5-(fluorosulfonyl)benzoic acid 関連文献
-
Liang Xu,Ying-Chu Chen,Jenny Chong,Lanfeng Wang,Chao Zhang,Dong Wang Chem. Sci., 2014,5, 567-574
-
M. Heilig,A. Kolew,M. Schneider Lab Chip, 2016,16, 734-742
-
Yi-Fei Sun,Yi-Yang Wu,Ya-Qian Zhang,Jian-Hui Li,Yu Luo,Yi-Xiang Shi,Bin Hua,Jing-Li Luo Chem. Commun., 2016,52, 13687-13690
-
Hans Raj Bhat,Prashant Gahtori,Surajit Kumar Ghosh,Kabita Gogoi,Anil Prakash,Ramendra K. Singh New J. Chem., 2013,37, 2654-2662
-
Eduardo Ribeiro deAzevedo,Tito José Bonagamba,Aldo Eloizo Job,Eduardo René Pérez González Green Chem., 2011,13, 2146-2153
-
Nobuaki Matsumori,Michio Murata Nat. Prod. Rep., 2010,27, 1480-1492
-
Xiaolin Li,Qian Xu,Melissa Johnson,Jing Lyu,Yinghao Li,Sean McMahon,Udo Greiser,Sigen A,Wenxin Wang Biomater. Sci., 2021,9, 4139-4148
-
Dugald J. MacDougall,Bruce C. Noll,Alan R. Kennedy,Kenneth W. Henderson Dalton Trans., 2006, 1875-1884
-
Jessica J. Miller,Christian Gaiddon,Tim Storr Chem. Soc. Rev., 2020,49, 6995-7014
4-Chloro-2-fluoro-5-(fluorosulfonyl)benzoic acidに関する追加情報
Research Briefing on 4-Chloro-2-fluoro-5-(fluorosulfonyl)benzoic acid (CAS: 2137802-50-5): Recent Advances and Applications
4-Chloro-2-fluoro-5-(fluorosulfonyl)benzoic acid (CAS: 2137802-50-5) is a fluorinated benzoic acid derivative that has garnered significant attention in the field of chemical biology and pharmaceutical research. This compound, characterized by its unique sulfonyl fluoride moiety, has emerged as a versatile building block in medicinal chemistry, particularly in the development of covalent inhibitors and proteolysis-targeting chimeras (PROTACs). Recent studies have highlighted its potential in targeting reactive amino acid residues, enabling the design of highly selective and potent therapeutic agents.
The growing interest in this compound is driven by its ability to act as a reactive warhead in covalent drug design. The fluorosulfonyl group (-SO₂F) is known for its high electrophilicity, allowing it to form stable covalent bonds with nucleophilic residues such as lysine, tyrosine, and cysteine in target proteins. This property has been exploited in the development of covalent inhibitors for challenging targets, including kinases and GTPases, where traditional non-covalent inhibitors have shown limited efficacy. Recent publications have demonstrated the successful application of 4-Chloro-2-fluoro-5-(fluorosulfonyl)benzoic acid in the synthesis of covalent inhibitors for KRAS G12C, a notoriously difficult-to-target oncoprotein.
In addition to its role in covalent inhibition, this compound has found utility in chemical biology as a tool for protein labeling and profiling. The fluorosulfonyl group's reactivity enables selective modification of proteins in complex biological systems, facilitating studies on protein function and interaction networks. A 2023 study published in Nature Chemical Biology showcased the use of 4-Chloro-2-fluoro-5-(fluorosulfonyl)benzoic acid in activity-based protein profiling (ABPP), revealing novel insights into the druggable proteome of cancer cells. The study identified several previously uncharacterized protein targets, underscoring the compound's potential in target discovery and validation.
Recent synthetic advancements have also improved the accessibility of 4-Chloro-2-fluoro-5-(fluorosulfonyl)benzoic acid, with new methodologies enabling its production in higher yields and purity. A 2024 report in Organic Letters detailed a streamlined synthesis route that minimizes the formation of byproducts, addressing previous challenges in scaling up production. These developments are critical for supporting ongoing research efforts and accelerating the translation of discoveries into clinical applications.
Looking ahead, the unique properties of 4-Chloro-2-fluoro-5-(fluorosulfonyl)benzoic acid position it as a key player in the next generation of targeted therapies. Its compatibility with emerging technologies such as PROTACs and targeted protein degradation (TPD) platforms further expands its potential applications. As research continues to uncover new uses for this compound, it is expected to play an increasingly important role in addressing unmet medical needs, particularly in oncology and infectious diseases. Future studies will likely focus on optimizing its reactivity and selectivity to enhance therapeutic outcomes while minimizing off-target effects.
2137802-50-5 (4-Chloro-2-fluoro-5-(fluorosulfonyl)benzoic acid) Related Products
- 2197736-28-8(3-Cyclopropyl-5-(oxetan-3-yloxy)-1,2,4-thiadiazole)
- 1822767-93-0(Cyclopenta[b]pyrrole-3a(1H)-carboxylic acid, hexahydro-, 1,1-dimethylethyl ester)
- 2137656-85-8(1-Pyrrolidinecarboxamide, 2-(aminomethyl)-N-(1,2-dimethylpropyl)-2-methyl-)
- 1256701-20-8(4-(3-Acetamidopropyl)benzoic acid)
- 54640-82-3(2-Methyl-2-(prop-2-enoylamino)propane-1-sulfonic acid;prop-2-enenitrile)
- 1251593-81-3(N-(5-chloro-2-methoxyphenyl)-2-{4-3-(4-methylphenyl)-1,2,4-oxadiazol-5-ylpiperidin-1-yl}acetamide)
- 2138060-47-4(4-Methyl-3-(thiophen-2-ylsulfanyl)cyclohexan-1-one)
- 1806797-62-5(Ethyl 3-amino-4-(difluoromethyl)-5-methylpyridine-2-acetate)
- 118752-28-6(2,9-DIMETHYL-1,10-PHENANTHROLIN-5-AMINE)
- 1699954-51-2(3-(2-cyclopropylethoxy)-2-methylpropane-1-sulfonyl chloride)




